molecular formula C13H10N4S2 B2925993 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole CAS No. 303016-22-0

6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole

Cat. No.: B2925993
CAS No.: 303016-22-0
M. Wt: 286.37
InChI Key: PVWYURYCPBJONX-UHFFFAOYSA-N
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Description

“6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole” is a complex organic compound that contains several heterocyclic rings, including a benzimidazole ring and an imidazo[2,1-b]thiazole ring . These types of compounds are often used in the development of new drugs due to their broad range of chemical and biological properties .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds have been synthesized through various methods. For instance, benzimidazole derivatives have been synthesized with a sulfur linkage . Another method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazo[2,1-b]thiazole ring would add additional complexity to the structure.

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Research has demonstrated the synthesis and antimicrobial activity of imidazothiazole derivatives, showcasing their promising antimicrobial properties (Shankerrao, Bodke, & Santoshkumar, 2017). Another study focused on benzimidazole–thiazole derivatives as anticancer agents, revealing their potential against cancerous cell lines, including HepG2 and PC12 (Nofal et al., 2014).

Antiviral Agents

Benzo[d]imidazole-based heterocycles have been reported as broad-spectrum antiviral agents, with promising results against HIV-1, HCV, SSPE, and H1N1, highlighting a potential mechanism of action against various viral enzymes (Eldebss, Farag, Abdulla, & Arafa, 2015).

Antitumor Effects

New benzimidazoles with antitumor effects, exhibiting Aurora A kinase and KSP inhibitory activities, have been synthesized, showing significant activity against various cancer cell lines (Abd El‐All et al., 2015).

Drug Discovery and Synthesis

The synthesis of hydroxy-substituted 2-aminobenzothiazole-6-carboxylic acid derivatives has been outlined, serving as new building blocks in drug discovery, offering a pathway to explore the chemical space around potential ligands for targeted therapies (Durcik et al., 2020).

Plant-Growth Regulatory Activities

Research on novel imine derivatives containing 1H-1,2,4-triazole and thiazole rings has explored their plant-growth regulatory activities, indicating their potential in agricultural applications (Qin et al., 2010).

Synthesis Techniques

Innovative synthesis methods have been developed for benzimidazo[2,1-b]thiazoles, utilizing iron-catalyzed coupling and copper-promoted cycloaddition techniques, providing new pathways for generating these compounds under solvent-free or room-temperature conditions (Balwe & Jeong, 2016), (Wang, Li, & Zhu, 2015).

Properties

IUPAC Name

6-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S2/c1-2-4-11-10(3-1)15-12(16-11)19-8-9-7-17-5-6-18-13(17)14-9/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWYURYCPBJONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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